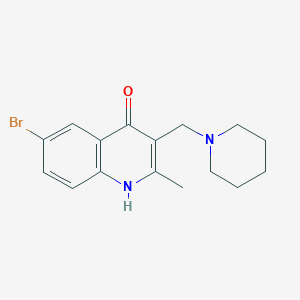![molecular formula C23H19N3O2 B5570006 3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5570006.png)
3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolinone derivatives, such as 3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone, are recognized for their diverse biological activities, which range from antibacterial and antifungal to anticancer and analgesic effects. These compounds are synthesized through various chemical reactions, leveraging their molecular structure to yield desired properties (Osarumwense Peter Osarodion, 2023).
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves cyclization reactions, starting from anthranilamide derivatives and aldehydes. One study outlined an oxidant- and metal-free synthesis method that emphasizes the versatility and efficiency of creating biologically significant 4(3H)-quinazolinones (R. Cheng et al., 2014). Another route utilizes Schiff bases for novel syntheses, offering a pathway to both 4(3H)-quinazolinones and 1,3,4-oxadiazoles, highlighting the chemical versatility of these compounds (P. Reddy et al., 1986).
Molecular Structure Analysis
The molecular structure of 3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone and its derivatives is crucial for their biological activity. Studies employing density functional theory (DFT) calculations, FTIR, NMR, and UV spectroscopy have provided insights into the molecular architecture, including HOMO and LUMO distributions, vibrational properties, and charge distribution, which underpin their chemical reactivity and interaction with biological targets (M. Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions that modify their structure and enhance their biological activity. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation can yield 3-benzylideneamino-4(3H)-quinazolinones, demonstrating the compound's reactivity and potential for structural diversification (P. Reddy et al., 1986).
Wissenschaftliche Forschungsanwendungen
Biological Activities and Synthetic Approaches
Synthesis and Biological Activities : Quinazolinone derivatives, including compounds similar to 3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone, have been reported to possess a wide range of biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative activities, anti-malarial, and anti-diabetic properties. A study highlighted the synthesis of quinazolinone derivatives and their significant analgesic activity, showcasing their potential in pain management (Osarumwense Peter Osarodion, 2023).
Cyclic GMP Phosphodiesterase Inhibitors : Research on quinazoline derivatives has identified their role as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE), which is crucial for various physiological processes. This activity is essential for the relaxation of coronary arteries, indicating potential therapeutic applications in cardiovascular diseases (Y. Takase et al., 1994).
One-Pot Synthesis Techniques : Innovative one-pot synthesis methods for quinazolinones have been developed, showcasing efficient routes to create these compounds. Such techniques highlight the versatility and potential for modification of quinazolinones for various scientific applications (R. Cheng et al., 2013).
Catalysis and Synthetic Utility
Catalytic Performance in Organic Synthesis : The utility of quinazolinone derivatives in catalysis has been explored, with findings indicating their effectiveness in facilitating the synthesis of other biologically active heterocycles. This demonstrates the compound's role not only as a target molecule but also as a catalyst in organic synthesis, expanding its scientific applications (S. Y. Ebrahimipour et al., 2018).
Spectroscopic and Characterization Studies
Spectrofluorometric Characterization and Antibacterial Activity : The synthesis and characterization of quinazolinone derivatives, followed by their evaluation for antibacterial activity, underscore the methodological advancements in studying these compounds. Spectrofluorometric techniques provide insight into the compound's properties and its potential for antibacterial applications (Salman A. Khan, 2017).
Eigenschaften
IUPAC Name |
3-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-7-3-4-8-19(16)22-25-21-10-6-5-9-20(21)23(27)26(22)24-15-17-11-13-18(28-2)14-12-17/h3-15H,1-2H3/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUDSARWIPYPAZ-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5569924.png)



![N-[1-(2-oxopentyl)cyclobutyl]acetamide](/img/structure/B5569941.png)
![4-{3-[(4-cyclopentyl-1-piperazinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5569949.png)
![N-(3-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569976.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5569989.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5569999.png)
![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5570014.png)

![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-methylpropanoate](/img/structure/B5570029.png)